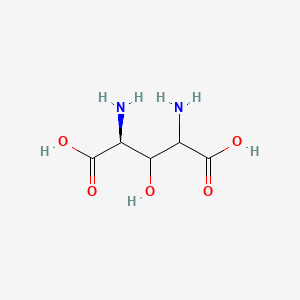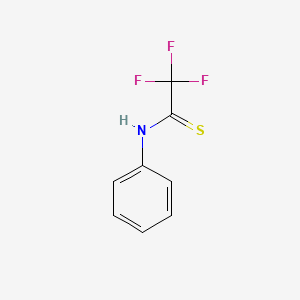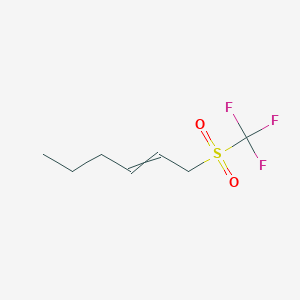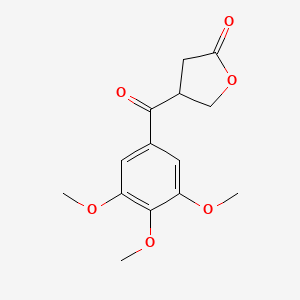
5,6-Dimethyl-1H-indazole-4,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-1H-indazole-4,7-diamine is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of two methyl groups at positions 5 and 6, and two amino groups at positions 4 and 7 on the indazole ring. Indazole derivatives are known for their diverse biological activities and are used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1H-indazole-4,7-diamine can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-1H-indazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups on the indazole ring can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5,6-Dimethyl-1H-indazole-4,7-diamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1H-indazole-4,7-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A parent compound with a similar structure but lacking the methyl and amino substitutions.
2H-Indazole: Another tautomeric form of indazole with different chemical properties.
5,7-Dimethyl-1H-indazole: A closely related compound with methyl groups at positions 5 and 7 but lacking the amino groups.
Uniqueness
5,6-Dimethyl-1H-indazole-4,7-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and amino groups enhances its reactivity and potential for diverse applications in scientific research and industry .
Properties
CAS No. |
61920-60-3 |
|---|---|
Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
5,6-dimethyl-1H-indazole-4,7-diamine |
InChI |
InChI=1S/C9H12N4/c1-4-5(2)8(11)9-6(7(4)10)3-12-13-9/h3H,10-11H2,1-2H3,(H,12,13) |
InChI Key |
IIZSKDUUMYETOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C(=C1N)C=NN2)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Bicyclo[4.1.0]hepta-1,3,5-trien-7-yl)(trimethyl)silane](/img/structure/B14557161.png)
![2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B14557169.png)





![2-[(2-Methylacryloyl)oxy]cyclohexyl decanoate](/img/structure/B14557194.png)
![4-[2-(2-Bromoethoxy)ethyl]-1-chloro-2-(trifluoromethyl)benzene](/img/structure/B14557196.png)




methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14557231.png)
